A Technical Guide to the Mechanism of Action of Azvudine Against HIV Reverse Transcriptase
A Technical Guide to the Mechanism of Action of Azvudine Against HIV Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biochemical and molecular mechanisms through which Azvudine (also known as FNC or RO-0622), a novel nucleoside reverse transcriptase inhibitor (NRTI), exerts its potent anti-HIV activity. It consolidates quantitative data, details key experimental methodologies, and visualizes the core pathways to offer a comprehensive resource for the scientific community.
Core Mechanism: Inhibition of HIV Reverse Transcriptase
Azvudine is a synthetic nucleoside analogue of cytidine, specifically 2'-deoxy-2'-β-fluoro-4'-azidocytidine.[1] Like other NRTIs, it functions as a prodrug that requires intracellular activation to exert its antiviral effect.[2]
Intracellular Activation: Upon entry into a host cell, Azvudine is phosphorylated by host cell kinases into its active triphosphate form, Azvudine triphosphate (FNC-TP).[1] This three-step phosphorylation is a critical prerequisite for its antiviral activity. Azvudine has been shown to be an excellent substrate for deoxycytidine kinase, undergoing phosphorylation more efficiently than the natural deoxycytidine.[3][4]
Competitive Inhibition and Chain Termination: The resulting FNC-TP, being structurally similar to the natural deoxycytidine triphosphate (dCTP), competes with it for incorporation into the nascent viral DNA chain by the HIV reverse transcriptase (RT) enzyme.[1][4] Once HIV RT incorporates FNC-TP into the growing DNA strand, it causes premature chain termination, effectively halting the process of reverse transcription.[1][5] This prevents the conversion of the viral RNA genome into proviral DNA, a crucial step for viral replication and integration into the host genome.[1]
A unique characteristic of Azvudine is that it retains a 3'-hydroxyl (-OH) group, which is typically essential for the formation of the phosphodiester bond needed for DNA chain elongation.[4] However, the chain termination is mediated by its 4'-azido group, which is thought to create steric hindrance, preventing the addition of the next nucleotide and thus terminating DNA synthesis.[6]
Dual-Target Mechanism: A Secondary Antiviral Action
Beyond its primary role as an RT inhibitor, Azvudine is distinguished by a dual-target mechanism of action. It has been reported to inhibit the HIV-1 viral infectivity factor (Vif).[7][8]
The host protein APOBEC3G (A3G) is a potent intrinsic antiretroviral factor that introduces hypermutations into the viral genome during reverse transcription, rendering the virus non-infectious. To counter this, HIV produces the Vif protein, which targets A3G for proteasomal degradation. By inhibiting Vif, Azvudine is thought to protect A3G from degradation, allowing it to maintain its natural antiviral activity against HIV. This represents a significant advantage, potentially lowering the barrier to resistance.
Quantitative Efficacy Data
Azvudine demonstrates highly potent activity against a wide range of HIV-1 and HIV-2 strains, including those resistant to other NRTIs. Its 50% effective concentration (EC₅₀) values are often orders of magnitude lower than those of comparator drugs like Lamivudine (3TC).
| HIV Strain/Isolate | Type | Azvudine (FNC) EC₅₀ | Lamivudine (3TC) EC₅₀ | Fold Difference (Approx.) | Reference |
| HIV-1IIIB | Lab Strain | 30 - 110 pM | 565 - 1283 nM | >11,000x more potent | [4][9] |
| HIV-1RF | Lab Strain | 30 - 110 pM | 352 nM | >3,200x more potent | [4][9][10] |
| HIV-2ROD | Lab Strain | 0.018 nM | 229 nM | >12,700x more potent | [4][6] |
| HIV-2CBL-20 | Lab Strain | 0.025 nM | 357 nM | >14,200x more potent | [4][6] |
| HIV-1KM018 | Clinical Isolate | 6.92 nM | 340 nM | 49x more potent | [9][10] |
| HIV-1TC-1 | Clinical Isolate | 0.34 nM | 65.4 nM | 192x more potent | [4][9][10] |
| HIV-174V | NRTI-Resistant | 0.11 nM | 117.4 nM | >1,000x more potent | [4][10] |
| HIV-1LAV-M184V | 3TC-Resistant | 27.45 nM | >800,000 nM | Retains significant activity | [4][9] |
| HIV-1(FNC induced) | M184I Mutation | 80.82 nM | 3704 nM | - | [4][9] |
Table 1: Comparative in vitro anti-HIV activities of Azvudine (FNC) and Lamivudine (3TC).
The data clearly indicates Azvudine's potent efficacy, especially against wild-type lab strains where it is thousands of times more potent than 3TC.[4][9] Critically, while the M184V mutation confers high-level resistance to 3TC, Azvudine remains active in the nanomolar range.[4][9] In vitro studies suggest that the key resistance mutation selected by Azvudine is M184I.[4][9][11]
Key Experimental Protocols
The following section outlines the methodologies used to characterize Azvudine's anti-HIV activity.
This protocol is used to determine the concentration of a drug required to inhibit 50% of viral replication in cell culture.
-
Cell Culture: Maintain HIV-susceptible cells, such as C8166 T-cells or peripheral blood mononuclear cells (PBMCs), in appropriate culture media.
-
Drug Preparation: Prepare serial dilutions of Azvudine and control drugs (e.g., 3TC) in culture medium.
-
Infection: Seed cells in a 96-well plate. Infect the cells with a standardized amount of HIV-1 stock in the presence of the serially diluted drug concentrations. Include virus-only (no drug) and cell-only (no virus) controls.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a humidified CO₂ incubator to allow for viral replication.
-
Quantification: Assess the extent of viral replication. This is commonly done by measuring the level of HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[12] Alternatively, for syncytia-inducing strains, syncytia formation can be visually scored.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
This assay directly confirms that the drug's mechanism involves blocking the reverse transcription process.
-
Cell Infection: Infect C8166 cells with a high titer of HIV-1IIIB in the presence or absence of a fixed concentration of Azvudine (e.g., 2 nM).[4][9]
-
Time Course: Harvest the cells at various time points post-infection (e.g., 1, 2, 4, 6, 8 hours).
-
DNA Extraction: Extract total DNA from the harvested cells.
-
Real-Time Quantitative PCR (qPCR): Use qPCR with specific primers to quantify the levels of early (strong-stop ssDNA) and late reverse transcription products.[4][9]
-
Analysis: Compare the levels of viral DNA products in Azvudine-treated cells to untreated cells. A significant reduction in both early and late products in the treated cells confirms that the drug blocks the reverse transcription process.[4][9]
This method is used to identify the genetic mutations that confer resistance to a drug.
-
Initial Culture: Culture an HIV-1 strain in the presence of a sub-optimal concentration of Azvudine (approximately the EC₅₀).
-
Virus Passaging: Monitor the culture for viral replication. Once replication is detected, harvest the cell-free supernatant (containing the virus) and use it to infect fresh cells with a slightly higher concentration of Azvudine.
-
Dose Escalation: Repeat this passaging and dose-escalation process for multiple cycles (e.g., over 20 passages).[4][9]
-
Genotypic Analysis: Once a virus strain capable of replicating at high drug concentrations is selected, extract its viral RNA.
-
Sequencing: Amplify the reverse transcriptase coding region of the viral genome using RT-PCR and sequence the product to identify mutations compared to the original wild-type virus. The M184I mutation was identified as a key mutation using this method.[4][9]
Conclusion
Azvudine is a highly potent nucleoside reverse transcriptase inhibitor with a multifaceted mechanism of action against HIV. Its primary activity stems from its intracellular conversion to FNC-TP, which competitively inhibits HIV RT and acts as a chain terminator for the nascent proviral DNA.[1][4] This action is complemented by a novel dual-targeting mechanism involving the inhibition of the viral Vif protein, which preserves the host's innate antiviral defenses.[8] Quantitative data robustly supports its superior potency over established NRTIs like Lamivudine, and it critically retains activity against key drug-resistant strains.[4][9] The detailed experimental protocols provide a framework for the continued investigation and characterization of this and other novel antiviral agents. Collectively, these attributes position Azvudine as a promising and important therapeutic agent in the management of HIV infection.
References
- 1. What is the mechanism of Azvudine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Azvudine (RO-0622) | nucleoside reverse transcriptase inhibitor (NRTI) | CAS 1011529-10-4 | anti-HIV drug | COVID-19 | Buy Azvudine (RO0622) from Supplier InvivoChem [invivochem.com]
- 4. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized, Open‐Label, Controlled Clinical Trial of Azvudine Tablets in the Treatment of Mild and Common COVID‐19, a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. China approves Sincere Biotech’s oral HIV-1 drug azvudine | 2021-07-22 | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 安全验证 [file.glpbio.cn]
